4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde
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Overview
Description
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting triazole intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of xanthine to uric acid . This inhibition can reduce the production of uric acid, which is beneficial in the treatment of conditions like gout .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with similar biological activities.
1,2,4-Triazole: A different tautomeric form of triazole with distinct properties and applications.
Fluconazole: A commercially available triazole-containing drug used as an antifungal agent.
Uniqueness
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is unique due to its specific structure, which combines the triazole ring with an aldehyde group and an ethoxybenzene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
645391-64-6 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[2-(5-methyl-2-phenyltriazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C18H17N3O2/c1-14-18(20-21(19-14)16-5-3-2-4-6-16)11-12-23-17-9-7-15(13-22)8-10-17/h2-10,13H,11-12H2,1H3 |
InChI Key |
BVAXYIJBIQCXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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